
(8-Chloroquinolin-6-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(8-Chloroquinolin-6-yl)boronic acid” is a chemical compound with the CAS Number: 2230902-55-1 . It has a molecular weight of 207.42 and its IUPAC name is (8-chloroquinolin-6-yl)boronic acid .
Synthesis Analysis
While there is no direct information available on the synthesis of “(8-Chloroquinolin-6-yl)boronic acid”, there are studies on the synthesis of similar compounds. For instance, a study describes the click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation .Molecular Structure Analysis
The InChI code for “(8-Chloroquinolin-6-yl)boronic acid” is 1S/C9H7BClNO2/c11-8-5-7 (10 (13)14)4-6-2-1-3-12-9 (6)8/h1-5,13-14H .Physical And Chemical Properties Analysis
“(8-Chloroquinolin-6-yl)boronic acid” is a solid compound . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Sensing Applications
Boronic acids are increasingly utilized in diverse areas of research, including various sensing applications . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in both homogeneous assays and heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can be particularly useful in tracking and studying biological processes.
Protein Manipulation and Modification
Boronic acids have shown growth in the interaction with proteins, their manipulation, and cell labelling . This can be beneficial in understanding protein structures and functions.
Separation Technologies
Boronic acids have been used in separation technologies . Their ability to form reversible covalent bonds with diols makes them useful in the separation of complex mixtures.
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . Their diverse range of uses and applications, from therapeutics to separation technologies, makes them a valuable tool in medicinal chemistry.
Controlled Release of Insulin
Boronic acids have been used in polymers for the controlled release of insulin . This could potentially lead to advancements in diabetes treatment.
Safety And Hazards
Eigenschaften
IUPAC Name |
(8-chloroquinolin-6-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BClNO2/c11-8-5-7(10(13)14)4-6-2-1-3-12-9(6)8/h1-5,13-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGGDLPAJUCTGSZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C(=C1)Cl)N=CC=C2)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.42 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Chloroquinolin-6-yl)boronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

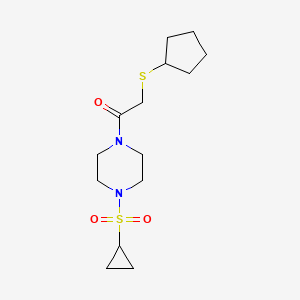
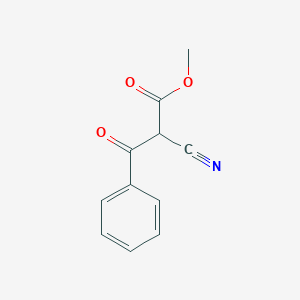
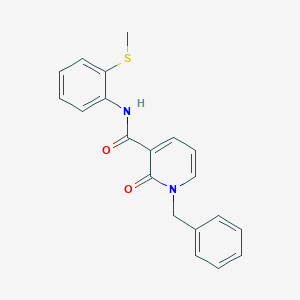
![[3-(Aminomethyl)oxetan-3-yl]methanamine](/img/structure/B2400668.png)
![N-(3,4-dimethoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2400670.png)
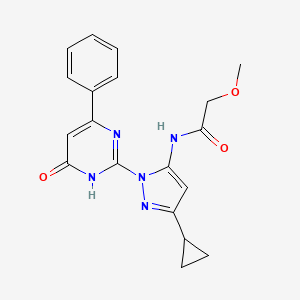

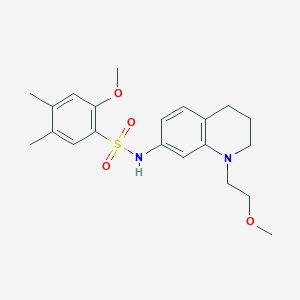
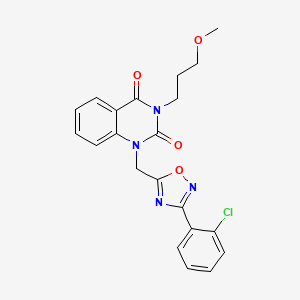
![(3As,7aS)-3,3-dimethyl-3a,4,5,6,7,7a-hexahydro-1H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B2400677.png)
![N-{2-chloro-5-[(1-cyanocyclobutyl)(methyl)carbamoyl]phenyl}thiophene-2-carboxamide](/img/structure/B2400679.png)
![1-(2H-1,3-benzodioxol-5-yl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2400680.png)
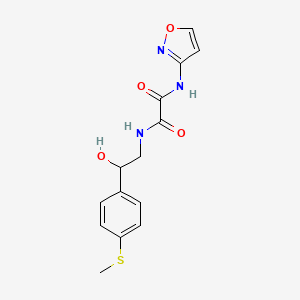
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2400685.png)